molecular formula C19H20FNO3 B2585015 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 2034468-10-3

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B2585015
CAS No.: 2034468-10-3
M. Wt: 329.371
InChI Key: UBNHQLWGVUIOGO-UHFFFAOYSA-N
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Description

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a hydroxy-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with the Ethanone Moiety: The final step involves coupling the pyrrolidine-fluorophenyl intermediate with a hydroxy-methoxyphenyl ethanone derivative through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylpyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.

Uniqueness

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and interactions with biological molecules. This uniqueness can lead to distinct pharmacological profiles and applications compared to similar compounds.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-24-18-9-13(5-6-17(18)22)10-19(23)21-8-7-15(12-21)14-3-2-4-16(20)11-14/h2-6,9,11,15,22H,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHQLWGVUIOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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